Cas no 1270452-70-4 (2-(1-amino-3-hydroxypropyl)-5-bromophenol)

2-(1-amino-3-hydroxypropyl)-5-bromophenol 化学的及び物理的性質
名前と識別子
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- 2-(1-amino-3-hydroxypropyl)-5-bromophenol
- EN300-1897797
- 1270452-70-4
-
- インチ: 1S/C9H12BrNO2/c10-6-1-2-7(9(13)5-6)8(11)3-4-12/h1-2,5,8,12-13H,3-4,11H2
- InChIKey: NEXKIXUBMYILKT-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)O)C(CCO)N
計算された属性
- せいみつぶんしりょう: 245.00514g/mol
- どういたいしつりょう: 245.00514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
2-(1-amino-3-hydroxypropyl)-5-bromophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1897797-2.5g |
2-(1-amino-3-hydroxypropyl)-5-bromophenol |
1270452-70-4 | 2.5g |
$1988.0 | 2023-09-18 | ||
Enamine | EN300-1897797-10.0g |
2-(1-amino-3-hydroxypropyl)-5-bromophenol |
1270452-70-4 | 10g |
$4360.0 | 2023-05-24 | ||
Enamine | EN300-1897797-0.1g |
2-(1-amino-3-hydroxypropyl)-5-bromophenol |
1270452-70-4 | 0.1g |
$892.0 | 2023-09-18 | ||
Enamine | EN300-1897797-5g |
2-(1-amino-3-hydroxypropyl)-5-bromophenol |
1270452-70-4 | 5g |
$2940.0 | 2023-09-18 | ||
Enamine | EN300-1897797-0.25g |
2-(1-amino-3-hydroxypropyl)-5-bromophenol |
1270452-70-4 | 0.25g |
$933.0 | 2023-09-18 | ||
Enamine | EN300-1897797-0.5g |
2-(1-amino-3-hydroxypropyl)-5-bromophenol |
1270452-70-4 | 0.5g |
$974.0 | 2023-09-18 | ||
Enamine | EN300-1897797-10g |
2-(1-amino-3-hydroxypropyl)-5-bromophenol |
1270452-70-4 | 10g |
$4360.0 | 2023-09-18 | ||
Enamine | EN300-1897797-0.05g |
2-(1-amino-3-hydroxypropyl)-5-bromophenol |
1270452-70-4 | 0.05g |
$851.0 | 2023-09-18 | ||
Enamine | EN300-1897797-5.0g |
2-(1-amino-3-hydroxypropyl)-5-bromophenol |
1270452-70-4 | 5g |
$2940.0 | 2023-05-24 | ||
Enamine | EN300-1897797-1.0g |
2-(1-amino-3-hydroxypropyl)-5-bromophenol |
1270452-70-4 | 1g |
$1014.0 | 2023-05-24 |
2-(1-amino-3-hydroxypropyl)-5-bromophenol 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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10. A capped trigonal prismatic cobalt(ii) complex as a structural archetype for single-ion magnets†Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
2-(1-amino-3-hydroxypropyl)-5-bromophenolに関する追加情報
Introduction to 2-(1-amino-3-hydroxypropyl)-5-bromophenol (CAS No. 1270452-70-4)
2-(1-amino-3-hydroxypropyl)-5-bromophenol, identified by the Chemical Abstracts Service Number (CAS No.) 1270452-70-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a brominated phenolic core appended with an amino-propyl side chain, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents. The presence of both hydroxyl and amino functional groups on the propyl chain enhances its reactivity, making it a versatile building block for further chemical modifications.
The bromophenol moiety in 2-(1-amino-3-hydroxypropyl)-5-bromophenol is particularly noteworthy due to its ability to participate in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. This reactivity has been leveraged in recent studies to develop novel heterocyclic compounds with potential pharmacological applications. Additionally, the hydroxyl group at the 3-position of the phenol ring contributes to hydrogen bonding capabilities, influencing both solubility and interactions with biological targets.
In recent years, 2-(1-amino-3-hydroxypropyl)-5-bromophenol has been explored as a precursor in the synthesis of bioactive molecules targeting various disease pathways. For instance, researchers have utilized this compound to generate derivatives with antimicrobial and anti-inflammatory properties. The amino-propyl side chain provides a handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones to optimize biological activity. Such modifications have led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.
The pharmaceutical industry has shown particular interest in 2-(1-amino-3-hydroxypropyl)-5-bromophenol due to its potential role in drug discovery. Its structural features align well with the requirements for molecules targeting neurological disorders, where precise molecular interactions are critical. Preliminary studies have indicated that derivatives of this compound exhibit promising effects on enzymatic pathways associated with neurodegeneration. These findings have spurred further investigation into its mechanism of action and potential therapeutic applications.
From a synthetic chemistry perspective, 2-(1-amino-3-hydroxypropyl)-5-bromophenol serves as an excellent scaffold for exploring new synthetic methodologies. The combination of bromine and hydroxyl groups allows for multiple points of intervention during synthesis, enabling chemists to tailor the molecule's properties for specific applications. Recent advances in flow chemistry have also been applied to the synthesis of this compound, improving yields and purity while reducing reaction times. These innovations highlight the compound's significance as a research tool and industrial intermediate.
The biological activity of 2-(1-amino-3-hydroxypropyl)-5-bromophenol has been further elucidated through computational modeling and experimental studies. Molecular docking simulations have revealed that this compound can interact with proteins involved in cell signaling pathways, suggesting its utility in modulating cellular processes. Experimental validation through enzyme inhibition assays has confirmed these predictions, demonstrating inhibitory effects on key enzymes implicated in metabolic diseases. Such findings underscore the compound's potential as a starting point for developing novel therapeutics.
The environmental and safety considerations associated with 2-(1-amino-3-hydroxypropyl)-5-bromophenol are also important aspects of its application profile. While not classified as a hazardous substance under current regulations, proper handling procedures must be followed to ensure safe laboratory practices. Researchers have developed protocols for its use that minimize exposure risks while maintaining efficiency in synthetic workflows. These measures reflect the industry's commitment to safety and sustainability in chemical research.
Future directions for research on 2-(1-amino-3-hydroxypropyl)-5-bromophenol include exploring its role in drug delivery systems and nanotechnology applications. The compound's structural features make it amenable to incorporation into polymeric matrices or nanoparticles designed for targeted drug delivery. Preliminary studies have shown promise in using this compound as a cross-linking agent for hydrogels used in biomedical applications. Such innovations could expand its utility beyond traditional pharmaceuticals into regenerative medicine and tissue engineering.
In conclusion, 2-(1-amino-3-hydroxypropyl)-5-bromophenol (CAS No. 1270452-70-4) is a multifaceted compound with significant potential in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features enable diverse chemical modifications and biological interactions, making it a valuable asset in drug discovery efforts. As research continues to uncover new applications for this compound, its importance is expected to grow further within the scientific community.
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